

Geranyl isovalerate synthesis protocol from geraniol and isovaleric acid

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Compound of Interest

Compound Name: Geranyl isovalerate

Cat. No.: B087105

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Application Note and Protocol: Synthesis of Geranyl Isovalerate

Introduction

Geranyl isovalerate (CAS No. 109-20-6) is an organic ester widely used in the flavor and fragrance industries for its characteristic fruity, apple-like, and rosy aroma.[1] It is a key component in perfumes, cosmetics, and as a flavoring agent in food products such as beverages, candy, and baked goods.[2] The synthesis of **geranyl isovalerate** is typically achieved through the direct esterification of geraniol with isovaleric acid. This document provides a detailed protocol for this synthesis, aimed at researchers in organic chemistry and professionals in the drug and fragrance development sectors. The described method is based on the principles of Fischer-Speier esterification, utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Reaction Principle

The synthesis is a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid (isovaleric acid) and an alcohol (geraniol). The reaction produces an ester (**geranyl isovalerate**) and water.[3] To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by using an excess of one reactant or, more effectively, by removing water as it is formed.[4] This protocol employs a Dean-Stark apparatus with toluene as an azeotropic solvent to continuously remove the water byproduct, thus driving the reaction to completion.

Reaction Scheme: Geraniol + Isovaleric Acid \rightleftharpoons **Geranyl Isovalerate** + Water (C₁₀H₁₈O) + (C₅H₁₀O₂) $\xrightarrow{[H^+]}$ (C₁₅H₂₆O₂) + (H₂O)

Physicochemical Data

A summary of the physical and chemical properties of the reactants and the final product is provided below for reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
Geraniol	C ₁₀ H ₁₈ O	154.25	229-230	0.879 (at 20°C)	~1.474
Isovaleric Acid	C ₅ H ₁₀ O ₂	102.13	175-177	0.925 (at 20°C)	~1.403
Geranyl Isovalerate	C ₁₅ H ₂₆ O ₂	238.37	~279	0.890 (at 25°C)	~1.458

(Data sourced from [\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#))

Experimental Protocol

Materials and Equipment

- Reagents:
 - Geraniol (C₁₀H₁₈O, ≥98%)
 - Isovaleric acid (C₅H₁₀O₂, ≥99%)[\[6\]](#)
 - p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
 - Toluene (anhydrous)
 - Diethyl ether or Ethyl acetate
 - Saturated sodium bicarbonate solution (NaHCO₃)

- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Equipment:
 - Round-bottom flask (250 mL or 500 mL)
 - Dean-Stark apparatus
 - Reflux condenser
 - Heating mantle with magnetic stirrer and stir bar
 - Separatory funnel (500 mL)
 - Rotary evaporator
 - Vacuum distillation apparatus
 - Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis Procedure

This protocol is based on a 0.1 mole scale reaction.

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add geraniol (15.42 g, 0.10 mol).
 - Add a slight excess of isovaleric acid (11.23 g, 0.11 mol, 1.1 eq.).
 - Add toluene (100 mL) to the flask.
 - Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol, 0.01 eq.). Alternatively, 5-10 drops of concentrated sulfuric acid can be used.^[3]
 - Assemble the flask with a Dean-Stark trap and a reflux condenser.

- Esterification Reaction:
 - Begin stirring and gently heat the mixture to reflux using a heating mantle.
 - The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.
 - Continue refluxing until water ceases to collect in the trap (typically 3-5 hours). The theoretical amount of water to be collected is 1.8 mL (0.1 mol).
 - Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.
- Work-up and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a 500 mL separatory funnel and dilute with 100 mL of diethyl ether.
 - Wash the organic layer sequentially with:
 - 50 mL of water.
 - Two 50 mL portions of saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess isovaleric acid. (Caution: CO₂ evolution).^[9]
 - 50 mL of saturated brine solution to remove residual water.
 - Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and diethyl ether.
- Purification:
 - The resulting crude oil is purified by vacuum distillation.

- Given the high boiling point of **geranyl isovalerate** (~279 °C at atmospheric pressure), distillation should be performed under reduced pressure (e.g., 1-5 mmHg) to prevent decomposition. The boiling point will be significantly lower under vacuum.
- Collect the fraction corresponding to pure **geranyl isovalerate**. The expected product is a colorless to pale yellow liquid.^[2]

Typical Reaction Parameters

Parameter	Value	Notes
Geraniol	1.0 eq.	Limiting reagent.
Isovaleric Acid	1.1 - 1.2 eq.	Using a slight excess can help drive the reaction.
Catalyst (p-TsOH)	0.01 - 0.02 eq.	A catalytic amount is sufficient.
Solvent	Toluene	Used for azeotropic removal of water.
Temperature	Reflux (~110-115 °C)	Temperature of boiling toluene.
Reaction Time	3 - 5 hours	Monitor until water collection ceases.
Expected Yield	80 - 95%	Yields are typically high with azeotropic water removal.

Product Characterization

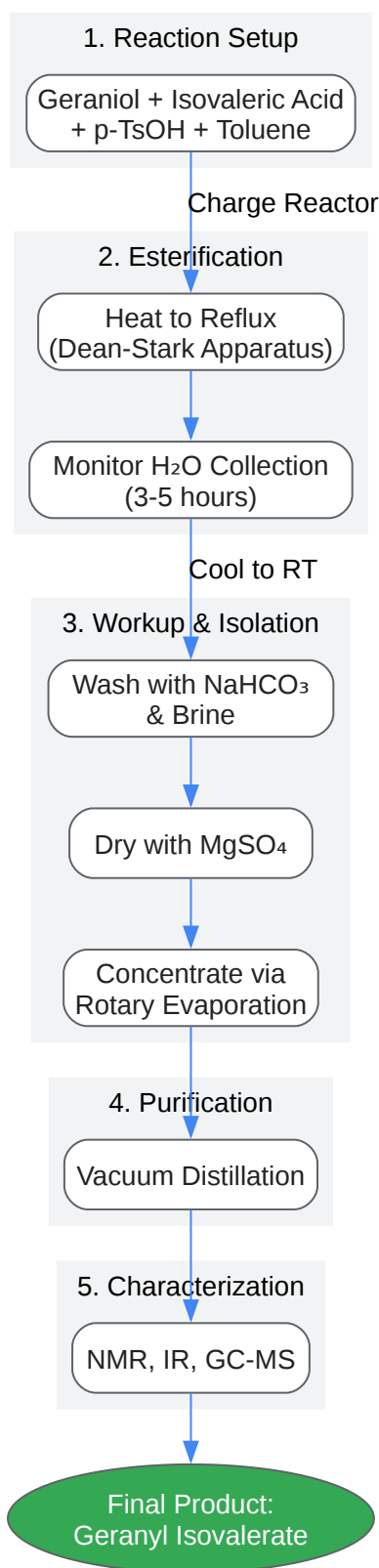
Analytical Data

The identity and purity of the synthesized **geranyl isovalerate** should be confirmed using standard analytical techniques.

Technique	Expected Results
^1H NMR	Characteristic signals include: ~5.35 ppm (t, vinylic H), ~5.09 ppm (t, vinylic H), ~4.59 ppm (d, -O-CH ₂ -), ~2.17 ppm (d, -CO-CH ₂ -), and several signals for methyl and methylene protons between 0.95-2.10 ppm. Specifically, a doublet around 0.95 ppm corresponds to the two methyl groups of the isovalerate moiety. [10]
^{13}C NMR	Expect signals for the ester carbonyl carbon (~172 ppm), four olefinic carbons (~118-142 ppm), the ester methylene carbon (-O-CH ₂) at ~61 ppm, and various aliphatic carbons.
IR Spectroscopy	A strong C=O stretching band for the ester functional group is expected around 1735-1745 cm ⁻¹ . A C-O stretching band should appear in the 1150-1250 cm ⁻¹ region. [11]
GC-MS	Gas chromatography can confirm the purity of the sample, while mass spectrometry will show a molecular ion peak (M ⁺) corresponding to the molecular weight of 238.37 g/mol, along with a characteristic fragmentation pattern. [12] [13]

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of **geranyl isovalerate**.



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Figure 1. Experimental workflow for the synthesis and purification of **geranyl isovalerate**.

Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
- Isovaleric acid is corrosive and has a strong, unpleasant odor.[8] Handle with care.
- Concentrated sulfuric acid is extremely corrosive. Handle with extreme caution.
- Toluene and diethyl ether are flammable. Ensure there are no open flames or spark sources nearby.
- Handle all chemical waste according to institutional safety guidelines.

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